4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups including an allyl group, a pyrazole ring, a thiazole ring, and a triazole ring. These types of compounds are often found in pharmaceuticals and agrochemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Organic Synthesis and Chemical Properties
In the realm of organic chemistry, compounds similar to this sulfide derivative are explored for their unique reactivity and potential as intermediates in the synthesis of complex molecules. For instance, the reaction of heterocyclic compounds with cysteine or hydrogen sulfide can produce a complex mixture of volatile compounds, including thiophenes, thiophenones, and pyrazines, which are significant in flavor chemistry and pharmaceutical synthesis (Whitfield & Mottram, 2001). Such reactions highlight the potential of sulfur and nitrogen-containing heterocycles in generating compounds with diverse biological and chemical activities.
Antimicrobial Applications
The synthesis and evaluation of novel sulfone-linked bis heterocycles, incorporating pyrazolines in combination with thiadiazoles, oxadiazoles, and triazoles, have demonstrated pronounced antimicrobial activity (Padmavathi et al., 2008). This suggests that derivatives of the given compound could be explored for their potential in developing new antimicrobial agents, contributing significantly to the field of medicinal chemistry and addressing the ongoing challenge of antibiotic resistance.
Photophysical Properties
The study of platinum(II) complexes with spatially encumbered chelates, including triazole derivatives, offers insights into the photophysical properties of such compounds. These complexes exhibit distinct photoluminescence behavior, making them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors (Hsieh et al., 2009). The exploration of heterocyclic sulfides in photophysical studies underscores their versatility and potential in creating advanced materials with tailored optical properties.
Future Directions
Mechanism of Action
Target of action
The compound contains a trifluoromethyl group , a pyrazole ring , a thiazole ring , and a triazole ring . These structural motifs are common in many pharmaceuticals and agrochemicals , suggesting that the compound might interact with a variety of biological targets.
Mode of action
The exact mode of action would depend on the specific biological target. For instance, the trifluoromethyl group is known to influence the lipophilicity and metabolic stability of a compound , potentially enhancing its binding affinity for certain targets.
Biochemical pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structural features have been used in a variety of contexts, frominhibiting enzymes to modulating ion channels .
Pharmacokinetics
The compound’s ADME properties would be influenced by its structural features. For example, the trifluoromethyl group can enhance metabolic stability , while the presence of various heterocyclic rings might influence its solubility and permeability.
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These could range from altering cellular signaling to inducing or inhibiting apoptosis .
properties
IUPAC Name |
4-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6S2/c1-4-5-22-11(19-20-13(22)24-3)9-7-25-12(18-9)23-10(14(15,16)17)6-8(2)21-23/h4,6-7H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANBRLQNFPQKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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